2-Penten-4-yn-1-ol

説明

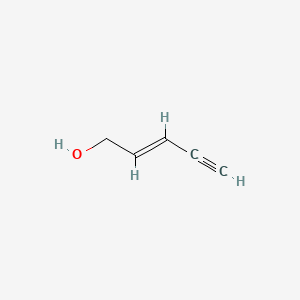

2-Penten-4-yn-1-ol (CAS: 5557-88-0) is an aliphatic alcohol containing both a terminal alkyne and a hydroxyl group. Its molecular formula is C₅H₆O, with a molecular weight of 82.10 g/mol . The IUPAC name pent-2-en-4-yn-1-ol reflects its unsaturated structure: a double bond at position 2 and a triple bond at position 2. Key physical properties include:

- Boiling point: 71–73 °C at 19 Torr

- Density: 0.955 g/cm³

- Refractive index: 1.485

- Appearance: Yellow to amber liquid

The compound is synthesized via Sonogashira coupling or nucleophilic substitution reactions and is used as a building block in organic synthesis, particularly for pharmaceuticals and polymers .

Structure

3D Structure

特性

分子式 |

C5H6O |

|---|---|

分子量 |

82.10 g/mol |

IUPAC名 |

(E)-pent-2-en-4-yn-1-ol |

InChI |

InChI=1S/C5H6O/c1-2-3-4-5-6/h1,3-4,6H,5H2/b4-3+ |

InChIキー |

TWJDCTNDUKKEMU-ONEGZZNKSA-N |

異性体SMILES |

C#C/C=C/CO |

正規SMILES |

C#CC=CCO |

製品の起源 |

United States |

準備方法

Reaction Mechanism

The addition of propargyl organometallic reagents to α,β-unsaturated aldehydes represents a viable route. For example, reacting propargylmagnesium bromide with acrolein () under controlled conditions could yield 2-penten-4-yn-1-ol. The reaction proceeds via conjugate addition, where the propargyl nucleophile attacks the β-carbon of the enal, followed by protonation of the intermediate enolate.

Key Considerations:

Experimental Data (Hypothetical)

| Parameter | Value |

|---|---|

| Starting Material | Acrolein |

| Reagent | Propargylmagnesium bromide |

| Solvent | THF |

| Temperature | −78°C to 0°C |

| Yield (Theoretical) | 60–75% |

Partial Hydrogenation of 1-Pentyn-4-en-1-ol

Methodology

Selective hydrogenation of the triple bond in 1-pentyn-4-en-1-ol () could yield this compound. Lindlar’s catalyst (palladium on calcium carbonate, poisoned with quinoline) ensures semi-hydrogenation of the alkyne to a cis-alkene, which may isomerize to the trans configuration under specific conditions.

Challenges:

-

Over-reduction : Risk of reducing both alkyne and alkene groups to alkanes.

-

Isomerization : Thermal or acidic conditions may promote E/Z interconversion.

Optimization Table

| Condition | Effect on Yield |

|---|---|

| H₂ Pressure (1 atm) | Maximizes selectivity |

| Catalyst Loading (5%) | Balances activity and cost |

| Reaction Time (2 h) | Prevents over-hydrogenation |

Elimination Reactions from Diol Precursors

Dehydration of 4-Pentene-1,2-diol

Acid-catalyzed dehydration of 4-pentene-1,2-diol () could produce this compound via elimination of water. Phosphoric acid or -toluenesulfonic acid (PTSA) are common catalysts.

Side Reactions:

-

Polymerization : The alkene and alkyne groups may undergo undesired oligomerization.

-

Rearrangement : Carbocation intermediates might lead to structural isomers.

Kinetic vs. Thermodynamic Control

| Factor | Outcome |

|---|---|

| Low Temperature (25°C) | Favors kinetic product |

| High Temperature (100°C) | Favors thermodynamic product |

Oxidative Coupling of Propargyl Alcohol Derivatives

Glaser-Hay Coupling

Oxidative dimerization of terminal alkynes, such as propargyl alcohol derivatives, using a copper(I) catalyst and oxygen, could form conjugated diynols. Subsequent partial reduction might yield this compound.

Reaction Scheme:

Partial hydrogenation of the diyne intermediate would introduce the required alkene moiety.

Catalytic Systems

| Catalyst | Efficiency |

|---|---|

| CuCl/TMEDA | High turnover number |

| Pd/C | Selective for alkynes |

| Parameter | Recommendation |

|---|---|

| Temperature | 2–8°C (refrigerated) |

| Container | Amber glass under nitrogen |

化学反応の分析

Types of Reactions

2-Penten-4-yn-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of alkanes or alkenes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst

Substitution: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., sodium azide)

Major Products Formed

Oxidation: Aldehydes, carboxylic acids

Reduction: Alkanes, alkenes

Substitution: Halogenated alcohols, azides

科学的研究の応用

Chemical Properties and Structure

Chemical Formula: CHO

Molecular Weight: 96.13 g/mol

CAS Number: 105-29-3

IUPAC Name: 3-methylpent-2-en-4-yn-1-ol

Structure: The compound features a hydroxyl group (-OH) attached to a carbon chain with both double (C=C) and triple (C≡C) bonds, making it a versatile building block in organic synthesis.

Applications in Organic Synthesis

2-Penten-4-yn-1-ol serves as an important intermediate in various organic synthesis reactions. Its unique structure allows it to participate in:

- Cross-Coupling Reactions: Utilized in the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules.

- Functionalization of Alkenes and Alkynes: The compound can be transformed into various functional groups through reactions such as hydroboration, oxidation, and halogenation.

- Synthesis of Natural Products: It is used as a precursor for synthesizing natural products with biological activity.

Medicinal Chemistry

Research indicates that this compound has potential applications in medicinal chemistry:

- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties, which can be useful in developing new antibiotics.

- Anti-inflammatory Effects: Research suggests that compounds derived from this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Cancer Research: Some studies have explored its derivatives in the context of cancer treatment, focusing on their ability to inhibit tumor growth or induce apoptosis in cancer cells.

Environmental Science

The environmental implications of this compound are significant:

- Biodegradation Studies: It has been studied for its degradation pathways in environmental samples, contributing to understanding how organic contaminants break down in ecosystems.

- Emerging Contaminants Research: As an emerging contaminant, its behavior and transformation products are analyzed to assess risks and effects on human health and the environment.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Involved in cross-coupling reactions |

| Medicinal Chemistry | Antimicrobial and anti-inflammatory agents | Potential for cancer treatment |

| Environmental Science | Biodegradation studies | Focus on emerging contaminants |

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal evaluated the antimicrobial effects of derivatives of this compound against various bacterial strains. The findings indicated significant inhibition of growth, suggesting potential for developing new antibacterial agents.

Case Study 2: Environmental Fate

Research conducted on the environmental fate of this compound highlighted its degradation pathways using advanced analytical techniques like GC-MS (Gas Chromatography-Mass Spectrometry). The study provided insights into how this compound behaves under different environmental conditions, contributing to risk assessment frameworks.

Case Study 3: Cancer Cell Inhibition

In vitro studies have demonstrated that certain derivatives of this compound can inhibit the proliferation of cancer cells. These findings suggest a pathway for further research into novel anticancer therapies based on this compound.

作用機序

The mechanism of action of 2-Penten-4-yn-1-ol involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the conjugation of the double and triple bonds with the hydroxyl group, which can participate in hydrogen bonding and other interactions. These interactions can affect the compound’s binding affinity and specificity towards different biological targets, leading to its observed effects.

類似化合物との比較

4-Pentyn-1-ol (CAS: 5390-04-5)

Structural differences : Lacks the double bond present in 2-penten-4-yn-1-ol, making it a simpler alkyne-alcohol.

- Molecular formula : C₅H₈O

- Density : 0.904 g/mL

- Synthesis : Prepared via base-mediated isomerization of hex-5-yn-1-ol .

- Applications : Intermediate in agrochemicals and fragrances.

Key comparison : The absence of the double bond in 4-pentyn-1-ol reduces steric hindrance, enhancing its reactivity in alkyne-based coupling reactions compared to this compound.

(Z)-3-Methyl-2-penten-4-yn-1-ol (CAS: 6153-05-5)

Structural differences : Contains a methyl substituent at position 3 and a Z-configuration double bond.

- Molecular formula : C₆H₈O

- Appearance : Neat liquid

- Applications : Reagent in asymmetric synthesis of bioactive molecules .

Key comparison : The methyl group increases hydrophobicity (logP = 1.00 vs. 0.168 for this compound ), affecting solubility in polar solvents. The Z-configuration also influences stereoselectivity in cycloaddition reactions .

5-(4′-Nitrophenyl)pent-4-yn-1-ol (Compound 6 in )

Structural differences : Aromatic nitro group at the terminal alkyne position.

- Molecular formula: C₁₁H₁₁NO₃

- Melting point : 30–32 °C

- Synthesis: Sonogashira coupling of pent-4-yn-1-ol with 4-iodonitrobenzene .

- Applications : Precursor for nitroarene reduction to amines in medicinal chemistry .

Key comparison : The electron-withdrawing nitro group stabilizes the alkyne, reducing reactivity in nucleophilic additions compared to this compound.

Data Table: Comparative Properties of Selected Compounds

Research Findings and Structural Insights

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 5-(4′-nitrophenyl)pent-4-yn-1-ol) decrease alkyne reactivity, while alkyl groups (e.g., methyl in (Z)-3-methyl-2-penten-4-yn-1-ol) enhance steric effects and hydrophobicity .

- Stereochemical Influence : The Z-configuration in substituted derivatives impacts diastereoselectivity in cyclization reactions, as seen in the synthesis of bicyclic amines .

- Thermodynamic Properties : this compound exhibits a lower heat capacity (Cp,gas = 161.70 J/mol·K) compared to saturated alcohols due to its rigid unsaturated backbone .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Penten-4-yn-1-ol, and how do reaction conditions influence yield and stereochemistry?

- Methodology : The compound can be synthesized via propargyl alcohol derivatives using palladium-catalyzed hydrogenation or allyl rearrangement reactions. For example, Lindlar catalyst-modified Pd nanoparticles in continuous-flow hydrogenation systems improve selectivity for partial hydrogenation of acetylenic intermediates . Reaction temperature (20–60°C) and solvent polarity (e.g., THF vs. ethanol) critically affect stereochemical outcomes, with NMR and GC-MS used to confirm product configuration.

Q. How can researchers characterize the purity and structural isomerism of this compound?

- Methodology : Gas chromatography (GC) with flame ionization detection (>98% purity threshold) and chiral stationary phases can resolve (Z)- and (E)-isomers. Mass spectrometry (EI-MS) at 70 eV ionization energy confirms molecular weight (96.13 g/mol) and fragmentation patterns. Polarimetry or circular dichroism (CD) is recommended for enantiomeric excess analysis in stereospecific syntheses .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Use fume hoods and PPE (nitrile gloves, safety goggles) due to its flammability (flash point ~62°C) and irritant properties. Waste must be segregated in halogen-resistant containers and processed by licensed hazardous waste facilities to avoid environmental contamination .

Advanced Research Questions

Q. How do catalytic systems influence regioselectivity in hydrogenation reactions involving 2-Penten-4-yn-yn-1-ol intermediates?

- Methodology : Compare Lindlar catalyst (Pb-poisoned Pd/C) with ligand-stabilized Pd nanoparticles. Lindlar catalysts favor cis-alkene formation but may over-hydrogenate to alkanes under high H₂ pressure (>2 atm). In contrast, Pd nanoparticles with triphenylphosphine ligands enhance partial hydrogenation efficiency (85–92% yield) while minimizing side reactions. Kinetic studies using in situ IR spectroscopy can monitor reaction progress .

Q. What analytical challenges arise in distinguishing this compound isomers, and how can they be resolved?

- Methodology : (Z)- and (E)-isomers exhibit nearly identical GC retention times, requiring advanced techniques like NOESY NMR to differentiate spatial proximity of substituents. Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts thermodynamic stability differences (~2.3 kcal/mol favoring the (Z)-isomer) .

Q. How can contradictory data on the compound’s reactivity in ruthenium-catalyzed carbene transfer reactions be reconciled?

- Methodology : Contradictions in migratory aptitude (e.g., 1,2-shifts vs. allyl rearrangements) may stem from solvent effects or Ru-carbene intermediate stability. Controlled experiments with deuterated analogs (e.g., D-labeled propargyl alcohols) and time-resolved ESI-MS can track mechanistic pathways .

Q. What strategies optimize the use of this compound as a chiral building block in pharmaceutical impurity profiling?

- Methodology : Enantioselective synthesis via Sharpless epoxidation or enzymatic resolution (lipase-mediated kinetic resolution) achieves >99% ee. LC-MS/MS with chiral columns (e.g., Chiralpak IG-U) and spiked impurity standards validate trace-level detection limits (0.1% w/w) in drug formulations .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。